molecular formula C23H25N3O5S2 B2449316 (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 1321960-81-9

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2449316
CAS RN: 1321960-81-9
M. Wt: 487.59
InChI Key: BQKTWXGESJNTOL-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardiac Electrophysiological Activity : This compound has been studied for its potential in cardiac electrophysiology. It has been found that certain N-substituted benzamides and sulfonamides, including variations of this compound, exhibit potency in in vitro cardiac assays, suggesting their potential as selective class III electrophysiological agents (Morgan et al., 1990).

  • Carbonic Anhydrase Inhibition : The compound's structure is useful in inhibiting human carbonic anhydrase isoforms. This inhibition is significant because carbonic anhydrases are involved in various physiological processes, including respiration and pH balance, making them targets for treating disorders like glaucoma and edema (Distinto et al., 2019).

  • Pro-Apoptotic Anticancer Activity : Variants of this compound have been synthesized for their pro-apoptotic activities as anticancer agents. These compounds, including similar benzamide derivatives, have demonstrated significant growth inhibition in various cancer cell lines, highlighting their potential as therapeutic agents for cancer treatment (Yılmaz et al., 2015).

  • Antimicrobial Activity : Sulfonamides and benzamides related to this compound have been explored for their antimicrobial activities. Studies indicate that these compounds can be potent against various bacterial and fungal species, suggesting their potential in treating infectious diseases (Shorey et al., 2010).

  • Enzyme Inhibitory Potential : The compound has shown potential as an inhibitor of enzymes like α-glucosidase and acetylcholinesterase. This indicates its possible use in treating conditions like diabetes and Alzheimer's disease, where enzyme regulation is a key therapeutic strategy (Abbasi et al., 2019).

  • Synthesis of Heterocyclic Compounds : It also serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical development for their diverse therapeutic properties (Gangapuram & Redda, 2009).

  • Oxidation Studies : Studies have also explored its oxidation properties, contributing to the development of new synthetic methods in organic chemistry (Aitken et al., 1997).

properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-7-9-26(10-8-15)33(28,29)17-5-3-16(4-6-17)22(27)24-23-25(2)18-13-19-20(14-21(18)32-23)31-12-11-30-19/h3-6,13-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKTWXGESJNTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC5=C(C=C4S3)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.